

Technical Guide: Pyromellitic Acid – Physicochemical Architecture & Synthetic Utility

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Compound of Interest

Compound Name: BTC (tetrapotassium)

Cat. No.: B12415738

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Executive Summary

Pyromellitic acid (PMA) represents a cornerstone in the hierarchy of aromatic polycarboxylic acids. Unlike its di- or tricarboxylic analogs, PMA's tetra-functional symmetry (D_{2h} point group in isolation) provides a unique "cross-linking" potential that drives high-performance polymer chemistry and reticular synthesis.

For the drug development and materials scientist, PMA is not merely a reagent but a topological node. Its ability to form stable dianhydrides (PMDA) under thermal stress makes it the precursor to polyimides (Kapton® class), while its four carboxylate arms allow for the construction of Metal-Organic Frameworks (MOFs) with tunable pore apertures for drug delivery. This guide dissects the physicochemical properties that govern these applications, moving beyond standard data sheets to explore the mechanistic implications of its structure.

Molecular Architecture & Solid-State Physics

Crystal Structure and Bonding

In the solid state, PMA typically crystallizes as a dihydrate (

) in the triclinic or monoclinic systems (often

). The crystal lattice is dominated by an extensive network of intermolecular hydrogen bonds.

- **Planarity:** The benzene ring is planar, but the carboxyl groups rotate out of plane to minimize steric repulsion between ortho-substituents. This "propeller-like" twist is critical; it dictates the solubility profile and the activation energy required for anhydride formation.
- **Lattice Energy:** The high melting point (>280°C) is a direct consequence of this H-bond network, requiring significant thermal energy to disrupt the lattice before decomposition occurs.

Physical Property Matrix

Property	Value / Range	Technical Context
CAS Number	89-05-4	Unique Identifier
Molecular Weight	254.15 g/mol	High oxygen content (50% by mass)
Melting Point	281–284.5 °C	Decomposes to anhydride upon melting
Density	~1.79 g/cm ³	High packing efficiency due to H-bonding
Solubility (Water)	1.5 g/100 mL (20°C)	Low cold solubility; increases significantly with heat
Solubility (Ethanol)	Soluble (15-20 g/100mL)	Preferred solvent for recrystallization
pKa Values	1.92, 2.87, 4.49, 5.63	Distinct deprotonation steps (See Section 3)

Solution Chemistry & Thermodynamics

Acid Dissociation and Speciation

Understanding the pKa values of PMA is vital for MOF synthesis and pH-sensitive drug delivery systems. The proximity of the carboxyl groups creates an electrostatic field effect, making the

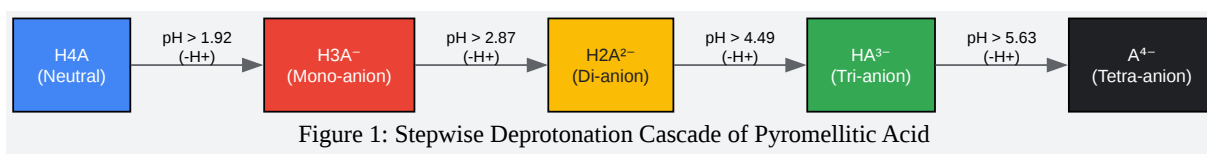
first dissociation (

) surprisingly acidic for an organic acid, while the final dissociation (

) is suppressed by the negative charge density of the

species.

The following diagram illustrates the speciation flow, critical for determining the charge state of the linker during coordination with metal ions.



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Solubility Thermodynamics

- **Aqueous Systems:** PMA exhibits a steep solubility curve. At 20°C, it is sparingly soluble (1.5%), but this rises to >10% near boiling. This property is exploited in purification: crude PMA is dissolved in boiling water, treated with activated carbon, and crystallized by cooling.
- **Organic Solvents:** High solubility in polar aprotic solvents (DMSO, DMF, NMP) is essential for polyimide synthesis, where the reaction with diamines occurs in solution to form polyamic acid intermediates.

Chemical Reactivity & Synthetic Utility[4][5][6][7] Anhydride Formation (Dehydration)

The most commercially significant reaction of PMA is its conversion to Pyromellitic Dianhydride (PMDA). This is an intramolecular dehydration. Unlike linear acids, PMA forms two cyclic anhydride rings.

- **Mechanism:** Thermal excitation causes the rotation of ortho-carboxyl groups. Nucleophilic attack of one carbonyl oxygen on the adjacent carbonyl carbon eliminates water.

- Conditions: Typically requires temperatures $>200^{\circ}\text{C}$ or chemical dehydrating agents (acetic anhydride).

MOF Coordination Chemistry

In Metal-Organic Frameworks (e.g., MIL-121), PMA acts as a bridging ligand. The carboxylate groups can coordinate in various modes:

- Monodentate: Single O-Metal bond.
- Bidentate Chelating: Two O's from same carboxylate bind one metal.
- Bidentate Bridging: Two O's bind two different metals (Cluster formation).

This versatility allows PMA to stabilize high-porosity structures used for encapsulating drug molecules (e.g., Ibuprofen or Doxorubicin) for controlled release.

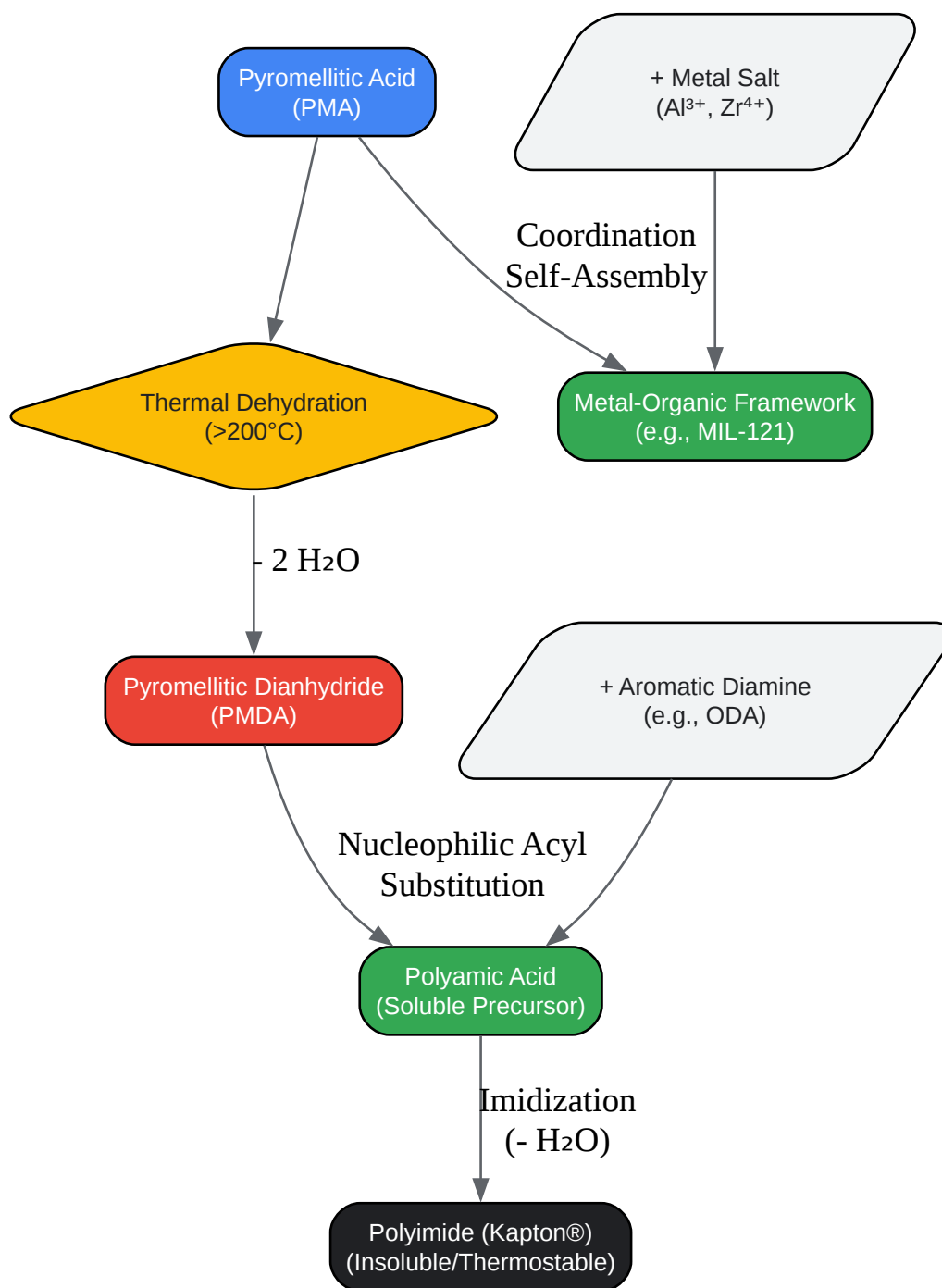


Figure 2: Divergent Synthetic Pathways: Polymerization vs. Reticular Synthesis

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[4]

Analytical Characterization Protocols

To validate the purity of PMA, a multi-modal approach is required.

Infrared Spectroscopy (FTIR)

- O-H Stretch: Broad, intense band centered at 3000–2500 cm^{-1} (characteristic of carboxylic acid dimers).[1]
- C=O Stretch: Strong absorption at 1690–1710 cm^{-1} .
- Fingerprint: Aromatic ring breathing modes at 1500–1400 cm^{-1} .
- Note: Disappearance of the broad O-H band and splitting of the C=O band into doublet (symmetric/asymmetric) indicates conversion to Anhydride (PMDA).

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (DMSO- d_6): Due to the high symmetry, the two aromatic protons are chemically equivalent in the fully protonated state, appearing as a singlet at δ ~8.2–8.4 ppm.
- ^{13}C NMR: Three distinct signals:
 - Carbonyl C: ~167 ppm.
 - Ipso-aromatic C (C-COOH): ~135 ppm.
 - Unsubstituted aromatic C (C-H): ~130 ppm.

Safety & Handling (Tox Profile)

While PMA is a standard industrial chemical, its acidity and reactivity warrant specific precautions in a research setting.

- Hazard Classification: Irritant (GHS07).
- H-Statements: H319 (Causes serious eye irritation), H315 (Skin irritation), H335 (Respiratory irritation).
- Toxicology: LD50 (Mouse, Intraperitoneal) is 300 mg/kg.[2] It is not classified as acutely toxic by oral routes in small quantities, but chronic dust inhalation can lead to sensitization.

- Handling Protocol:
 - Use N95 dust mask or fume hood to prevent inhalation of micronized powder.
 - Nitrile gloves are sufficient for handling.
 - Incompatibility: Avoid contact with strong bases (exothermic neutralization) and strong oxidizers.[2][3][4]

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